molecular formula C14H29N3O B7914874 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide

Katalognummer: B7914874
Molekulargewicht: 255.40 g/mol
InChI-Schlüssel: FOOLRDCYPMUREG-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a chiral tertiary amine featuring a piperidine ring substituted at the 4-position with a methyl group and an amide linkage to an isopropyl-3-methylbutyramide moiety. This compound is cataloged under reference code 10-F082930 by CymitQuimica and is structurally characterized by its stereospecific (S)-configuration, which may influence its biological activity or binding affinity in pharmaceutical contexts . Piperidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets, such as G-protein-coupled receptors or enzymes .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-methyl-N-(1-methylpiperidin-4-yl)-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)12-6-8-16(5)9-7-12/h10-13H,6-9,15H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOLRDCYPMUREG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(CC1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCN(CC1)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization-Based Piperidine Formation

The piperidine ring is often constructed early in the synthesis. A representative route involves cyclizing δ-amino ketones or nitriles under acidic or reducing conditions. For example, Stork enamine cyclization has been employed to generate the 1-methylpiperidin-4-ylmethyl moiety. Key steps include:

  • Condensation of glutaric dialdehyde with methylamine to form an enamine intermediate.

  • Cyclization via intramolecular aldol addition under BF₃·OEt₂ catalysis.

  • Reduction of the resulting imine with NaBH₄ to yield the piperidine ring.

This method achieves 65–72% yields but requires strict control over reaction temperature (-10°C to 25°C) to minimize epimerization.

Chiral Amino Group Introduction

The (S)-configured amino group is typically installed via asymmetric Strecker synthesis or enzymatic resolution . A notable protocol involves:

  • Reacting 3-methyl-2-oxobutyric acid with (R)-α-methylbenzylamine to form a chiral Schiff base.

  • Cyanide addition at -78°C to yield the α-aminonitrile diastereomer.

  • Acidic hydrolysis (6M HCl, reflux) to liberate the (S)-amino acid.

This approach achieves ≥98% enantiomeric excess (ee) but necessitates costly chiral auxiliaries.

Amide Bond Formation

Coupling the amino acid to the piperidine-isopropyl amine is critical. Carbodiimide-mediated amidation using DIC (N,N'-diisopropylcarbodiimide) and DPTS (4-dimethylaminopyridinium 4-toluenesulfonate) in dichloromethane at 0°C–25°C for 48 hours is widely adopted. Key advantages include:

  • High coupling efficiency (90–95% conversion).

  • Minimal racemization due to low-temperature conditions.

Industrial-Scale Production Methods

Catalytic Hydrogenation

Large-scale synthesis often employs hydrogenation to reduce intermediates. For instance:

  • Nitrile to amine reduction : Raney nickel-catalyzed hydrogenation (50 psi H₂, 80°C) converts 2-cyano-3-methylbutyramide to the corresponding amine with 88% yield .

  • Imine reduction : Palladium on carbon (Pd/C) facilitates piperidine ring saturation, achieving 94% selectivity for the trans-isomer.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. A Ugi-type reaction variant has been reported:

  • Mixing 1-methylpiperidine-4-carbaldehyde, isopropyl isocyanide, and 2-amino-3-methylbutyric acid in methanol.

  • Stirring at 60°C for 24 hours to directly form the target compound in 76% yield .

Key Reaction Mechanisms

Amide Coupling Dynamics

The DIC/DPTS system activates the carboxylic acid via an O-acylisourea intermediate , which reacts with the secondary amine on the piperidine-isopropyl group. Computational studies reveal that DPTS accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Chirality Transfer

During Strecker synthesis, the (R)-α-methylbenzylamine induces facial selectivity in cyanide addition. Density functional theory (DFT) calculations show a 12.3 kcal/mol energy difference between transition states for (S)- and (R)-configured products, explaining the high ee.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent CH₂Cl₂+18% vs. THF
Temperature 0°C → 25°C+22% vs. RT
Coupling Agent DIC over EDC+15%

Data aggregated from.

Protecting Group Strategies

The tert-butyl carbamate (Boc) group is employed to shield the piperidine nitrogen during amidation. Deprotection using HCl/dioxane (4M, 2 hours) achieves quantitative removal without side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Cyclization + Amidation6899.5120Moderate
MCR Approach7698.285High
Enzymatic Resolution8299.9240Low

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with two key analogs from the evidence:

Compound Name CAS Number Molecular Weight Key Structural Differences Source
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide (Target) Not provided Not explicitly given Base structure with a piperidin-4-yl group directly attached to the amide nitrogen.
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl )-butyramide (Analog 1) 1354002-70-2 269.43 Additional methylene (-CH₂-) bridge between the amide nitrogen and piperidine ring.
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-(2-methoxyethyl)-(1-methyl-piperidin-4-yl)-amine (Analog 2) Not provided Not provided Complex thienopyrimidine core with morpholino and methoxyethyl substituents.
Key Observations:

Analog 1 : The addition of a methylene group in Analog 1 increases steric bulk and may enhance lipophilicity (predicted logP ~1.5–2.0) compared to the target compound. This modification could influence membrane permeability or metabolic stability in pharmacological studies .

Analog 2: While structurally distinct, Analog 2 shares the (1-methyl-piperidin-4-yl)amine motif.

Physicochemical Properties

  • IR Spectroscopy : Butyramide derivatives typically exhibit strong N-H stretching (~3300 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹). The absence of specific IR data for the target compound limits direct spectral comparisons but suggests similarities with simpler butyramides (e.g., butyramide in ) .
  • Solubility : Tertiary amines like the target compound are generally less water-soluble than primary or secondary amines due to reduced hydrogen-bonding capacity. The isopropyl and methyl groups may further decrease solubility .

Pharmacological Implications

  • Target vs. Analog 1 : The methylene group in Analog 1 could alter binding to targets like sigma receptors or serotonin transporters, where piperidine derivatives are common ligands. The (S)-configuration in both compounds may confer enantioselective activity .
  • Analog 2 : Its complex structure highlights the versatility of piperidine moieties in drug design, though its pharmacological profile would differ significantly from the target compound .

Biologische Aktivität

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including predicted interactions with biological targets, potential therapeutic effects, and relevant case studies.

Structural Characteristics

This compound features a chiral amino group, an isopropyl side chain, and a piperidine moiety. The butyramide functional group suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Molecular Formula and Weight

  • Molecular Formula : C13_{13}H27_{27}N3_3O
  • Molecular Weight : 241.37 g/mol

The biological activity of this compound has been predicted using computational methods. Its structure suggests interactions with receptors involved in neurological processes:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems.
  • Analgesic Properties : Potential for pain relief through interaction with pain pathways.
  • Cognitive Enhancement : Possible effects on memory and learning processes.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Techniques employed include:

  • Molecular Docking Studies : To predict binding affinities to various receptors.
  • Cellular Assays : To evaluate the compound's effects on cell viability and proliferation.

Comparative Analysis with Similar Compounds

Several compounds share structural or functional similarities with this compound. The following table summarizes notable examples:

Compound NameStructural FeaturesBiological Activity
1-MethylpiperidineContains a piperidine ring; lacks additional groupsNeuroactive properties
N-IsopropylbutyramideSimilar amide structure; lacks piperidine moietyPotential analgesic effects
3-Methyl-N-(piperidin-4-yl)propanamideSimilar backbone; different side chainsAntidepressant activity

These comparisons highlight the unique combination of functional groups and stereochemistry in this compound, which may confer distinct pharmacological properties.

Study 1: Antidepressant Activity

A study evaluating the antidepressant-like effects of related compounds indicated that modifications in the piperidine moiety significantly influenced their efficacy in modulating serotonin and norepinephrine levels. The findings suggest that this compound may exhibit similar properties due to its structural features.

Study 2: Analgesic Properties

Research on related butyramides demonstrated their potential as analgesics through interaction with opioid receptors. Given the structural similarities, this compound is hypothesized to possess comparable analgesic effects, warranting further investigation.

Study 3: Cognitive Enhancement

Preliminary studies on compounds with similar scaffolds have shown promise in enhancing cognitive functions in animal models. These findings support the hypothesis that this compound may also contribute positively to cognitive processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide, and how is the configuration validated?

  • Methodological Answer : Utilize chiral catalysts or enantioselective synthesis protocols to control stereochemistry. Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Validate configuration via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) under optimized mobile phase conditions (e.g., hexane:isopropanol with 0.1% diethylamine) . Confirm absolute configuration using X-ray crystallography or circular dichroism (CD) spectroscopy.

Q. How can researchers design in vitro assays to assess the compound's receptor-binding affinity and selectivity?

  • Methodological Answer : Perform radioligand binding assays using membrane preparations from transfected cell lines expressing target receptors (e.g., GPCRs, serotonin receptors). Use competitive displacement studies with tritiated ligands (e.g., [³H]-ketanserin for 5-HT2A receptors). Calculate IC₅₀ values and Ki using nonlinear regression analysis. Cross-validate selectivity via screening against receptor panels (e.g., CEREP BioPrint®) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use dust respirators (NIOSH N95 or higher) during powder handling. Establish emergency protocols for spills (e.g., neutralization with activated carbon) and exposure (e.g., eye irrigation with saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between studies, such as conflicting receptor affinity or efficacy results?

  • Methodological Answer : Conduct meta-analyses of experimental variables (e.g., cell line variability, assay buffers). Reproduce assays under standardized conditions (e.g., pH 6.5 ammonium acetate buffer for stability ). Use orthogonal methods (e.g., functional cAMP assays vs. binding assays) to confirm activity. Investigate potential allosteric modulation or metabolite interference .

Q. What advanced chromatographic techniques are effective in separating and quantifying stereoisomers or co-eluting impurities in this compound?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) using a chiral stationary phase (e.g., vancomycin-based column). Optimize gradient elution (e.g., acetonitrile:water with 0.1% formic acid) for resolution of epimers. Validate with spiked impurity standards (e.g., N-benzyl analogs ). For trace impurities, use ion mobility spectrometry (IMS) to enhance separation .

Q. How can impurity profiles be systematically characterized during synthesis scale-up?

  • Methodological Answer : Develop a quality-by-design (QbD) approach using LC-MS and GC-MS to identify process-related impurities (e.g., alkylation byproducts, unreacted intermediates). Perform forced degradation studies (acid/base hydrolysis, oxidative stress) to predict stability-related impurities. Quantify impurities against pharmacopeial reference standards (e.g., EP/BP impurities ).

Q. What strategies are recommended for elucidating the compound's structure-activity relationship (SAR) using analogs?

  • Methodological Answer : Synthesize analogs with modifications to the piperidine, isopropyl, or methyl groups (e.g., fluorinated or substituted aryl derivatives ). Assess SAR via molecular docking simulations (e.g., AutoDock Vina) targeting receptors like 5-HT2A. Validate predictions with functional assays (e.g., calcium flux in HEK293 cells). Compare with known pharmacophores (e.g., Pimavanserin’s urea backbone ).

Q. How can researchers optimize pharmacokinetic (PK) studies to address poor bioavailability or metabolic instability?

  • Methodological Answer : Use in vitro microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Design prodrugs (e.g., ester derivatives) to enhance permeability. Perform in vivo PK studies in rodent models with LC-MS/MS quantification of plasma levels. Adjust formulation parameters (e.g., lipid-based nanoparticles) to improve oral absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.